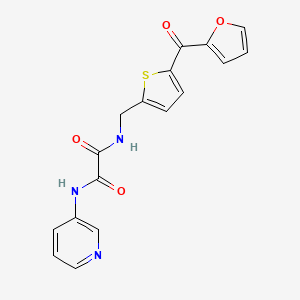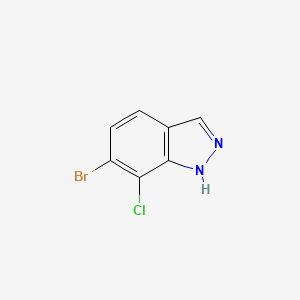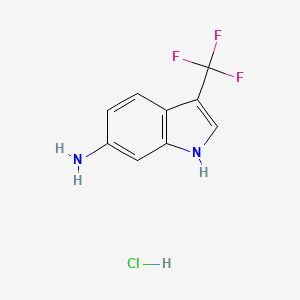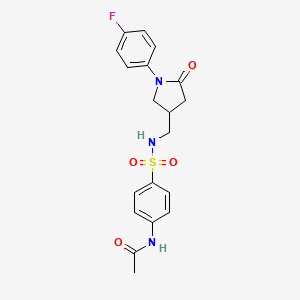
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea, also known as SU6656, is a selective inhibitor of Src family kinases (SFKs). It is widely used in scientific research for its ability to regulate cellular processes such as cell growth, differentiation, and migration. In
科学研究应用
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea is primarily used in scientific research to study the role of SFKs in cellular processes. SFKs are a family of non-receptor tyrosine kinases that play a key role in signal transduction pathways. They are involved in various cellular processes such as cell growth, differentiation, and migration. 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea has been shown to inhibit the activity of SFKs, which makes it a valuable tool for studying their function.
作用机制
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea inhibits the activity of SFKs by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to tyrosine residues on target proteins, which disrupts the downstream signaling pathways. This leads to the inhibition of cellular processes such as cell growth, differentiation, and migration.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the migration of cancer cells and reduce the invasiveness of tumors. In addition, 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea has been shown to regulate the differentiation of stem cells and promote neuronal differentiation.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea in lab experiments is its selectivity for SFKs. This allows researchers to study the specific role of SFKs in cellular processes without affecting other signaling pathways. However, one limitation of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea is its relatively low potency compared to other SFK inhibitors. This can make it difficult to achieve complete inhibition of SFK activity in some experiments.
未来方向
There are many future directions for research involving 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea. One area of interest is the development of more potent SFK inhibitors that can be used in clinical settings. Another area of interest is the study of SFKs in the context of various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, the use of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea in combination with other drugs or therapies may have synergistic effects that could be explored in future research.
Conclusion:
In conclusion, 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea is a selective inhibitor of SFKs that is widely used in scientific research to study cellular processes such as cell growth, differentiation, and migration. Its mechanism of action involves binding to the ATP-binding site of the kinase domain, which disrupts downstream signaling pathways. 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea has many biochemical and physiological effects and is a valuable tool for studying SFKs. However, its low potency compared to other SFK inhibitors is a limitation that should be considered in experimental design. There are many future directions for research involving 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea, including the development of more potent SFK inhibitors and the study of SFKs in various diseases.
合成方法
The synthesis of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea involves the reaction of 2-chloroaniline with 1H-indole-3-carboxaldehyde to form 2-(2-chlorophenyl)-1H-indole-3-carbinol. This intermediate is then treated with urea to form 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea. The synthesis of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea is a multi-step process that requires careful attention to detail and purification to ensure the purity of the final product.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-6-2-4-8-13(11)18-15(20)19-14-9-17-12-7-3-1-5-10(12)14/h1-9,17H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKVDGTEDVXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2695050.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoate](/img/structure/B2695053.png)
![N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2695054.png)



![N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695061.png)

![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)
![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate](/img/structure/B2695065.png)


![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695072.png)